2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a triazole ring and a pyrimidine moiety. The 3-position is substituted with a 4-fluorophenylmethyl group, while the 7-position contains a sulfanyl (-S-) linker to a ketone functional group attached to a 4-methoxyphenyl ring. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety may improve solubility due to its polar ether group . Synthetic routes for analogous compounds involve nucleophilic substitution reactions, as seen in triazole-thioether preparations (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles) .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-4-14(5-9-16)17(27)11-29-20-18-19(22-12-23-20)26(25-24-18)10-13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMSMDSGYSPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This compound incorporates a triazolopyrimidine core and is structurally complex, which enhances its potential for various pharmacological applications.
Chemical Structure
The IUPAC name for this compound highlights its intricate structure:
Structural Features
- Triazolopyrimidine Core : Known for its role in various biological activities.
- Fluorophenyl Group : Enhances lipophilicity and biological interactions.
- Methoxyphenyl Group : Potentially contributes to the compound's pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For example:
- USP28 Inhibition : A related triazolopyrimidine derivative was shown to inhibit USP28 with an IC50 value of 1.1 μmol/L. This inhibition led to decreased cell proliferation and induced apoptosis in gastric cancer cell lines (HGC-27) .
| Compound | Target | IC50 (μmol/L) | Effect |
|---|---|---|---|
| Triazolopyrimidine Derivative | USP28 | 1.1 | Inhibition of cell proliferation |
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens:
- Mechanism of Action : The triazolopyrimidine core may interact with bacterial enzymes or DNA synthesis pathways, leading to growth inhibition .
Anti-inflammatory Effects
Research has suggested that compounds containing the triazolopyrimidine framework exhibit anti-inflammatory properties:
- Cytokine Modulation : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Study on Triazolopyrimidine Derivatives
A study conducted on a series of triazolopyrimidine derivatives highlighted their potential as USP28 inhibitors. The results indicated that modifications at specific positions on the triazole ring could significantly enhance activity against cancer cell lines .
Mechanistic Insights
The mechanism by which these compounds exert their biological effects often involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and biological differences between the target compound and analogous derivatives:
Table 1: Comparative Analysis of Structural and Functional Properties
*Molecular weights for the target compound and others are estimated based on structural formulas or sourced from ChemSpider .
Key Comparative Insights:
Core Structure Variations: The target compound’s triazolo[4,5-d]pyrimidine core differs from 1,2,4-triazoles (e.g., ) and pyrazolo[3,4-d]pyrimidines (e.g., ). Sulfanyl (-S-) linkers (target compound) vs. sulfonyl (-SO2-) groups (): Sulfanyl groups are less polar, favoring membrane permeability, while sulfonyl groups enhance hydrogen bonding but reduce lipophilicity .
Substituent Effects: 4-Methoxyphenyl (target) vs. phenyl/fluorophenyl (): Methoxy groups improve aqueous solubility via hydrogen bonding, whereas halogenated phenyls enhance metabolic stability . Piperazinyl substituents () increase solubility but may introduce steric hindrance compared to the target’s sulfanyl-ethanone chain .
Biological Activity: Triazole-thioether derivatives (e.g., ) exhibit antimicrobial activity due to thiol-mediated enzyme inhibition . The target compound’s sulfanyl group may confer similar mechanisms. Pyrazolo-pyrimidine-chromenone hybrids () target kinases and apoptotic pathways, suggesting divergent applications compared to the triazolo-pyrimidine core .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s sodium ethoxide-mediated thioether formation, though its triazolo-pyrimidine core requires specialized cyclization steps .
Research Findings and Gaps:
- Triazolo-pyrimidines are understudied compared to 1,2,4-triazoles, but their fused-ring systems show promise for high-affinity enzyme binding .
- The 4-fluorophenylmethyl group in the target compound may reduce CYP450-mediated metabolism, enhancing bioavailability versus non-fluorinated analogs .
- Data Gaps : Explicit bioactivity data for the target compound are absent in the provided evidence; predictions are based on structural analogs. Further in vitro assays (e.g., kinase inhibition, antimicrobial screens) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
